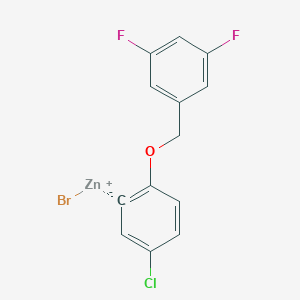
3-Chloro-6-(3',5'-difluorobenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(3’,5’-difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3’,5’-difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-Chloro-6-(3’,5’-difluorobenzyloxy)phenyl bromide with zinc dust in the presence of a catalyst, such as palladium or nickel, in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and yield. The product is then purified through techniques such as distillation or crystallization and is often supplied as a solution in THF to maintain stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3’,5’-difluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in oxidative addition and reductive elimination reactions, depending on the reaction conditions and the nature of the other reactants involved.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide partner. The reaction is typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Oxidative Addition: This step involves the insertion of the metal catalyst into the carbon-halogen bond of the organozinc compound.
Reductive Elimination: This step forms the final product by eliminating the metal catalyst and forming a new carbon-carbon bond.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the coupling partner used in the reaction.
Scientific Research Applications
3-Chloro-6-(3’,5’-difluorobenzyloxy)phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3’,5’-difluorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The metal catalyst inserts into the carbon-halogen bond of the organozinc compound.
Transmetalation: The organozinc species transfers its organic group to the metal catalyst.
Reductive Elimination: The metal catalyst eliminates, forming a new carbon-carbon bond and regenerating the catalyst.
These steps are facilitated by the unique electronic and steric properties of the organozinc compound, which make it a highly reactive and selective reagent in cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(2’,5’-difluorobenzyloxy)phenylzinc bromide
- 3-Chloro-6-(3’,4’-difluorobenzyloxy)phenylzinc bromide
- 3-Chloro-6-(4-fluorobutoxy)phenylzinc bromide
Uniqueness
3-Chloro-6-(3’,5’-difluorobenzyloxy)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H8BrClF2OZn |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
bromozinc(1+);1-[(4-chlorobenzene-6-id-1-yl)oxymethyl]-3,5-difluorobenzene |
InChI |
InChI=1S/C13H8ClF2O.BrH.Zn/c14-10-1-3-13(4-2-10)17-8-9-5-11(15)7-12(16)6-9;;/h1-3,5-7H,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
NJWHKMCTGJAOLA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C=C1Cl)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



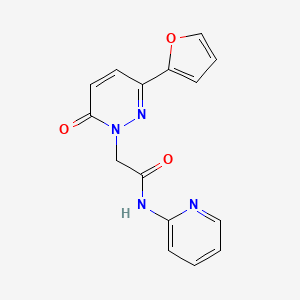
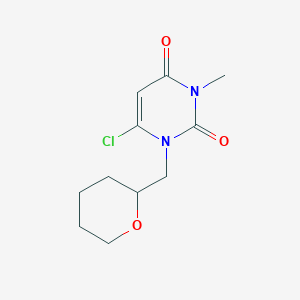
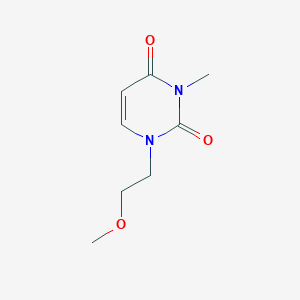
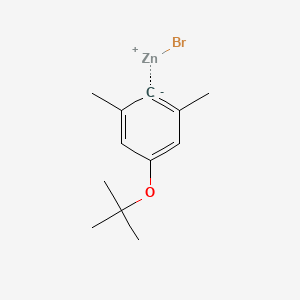
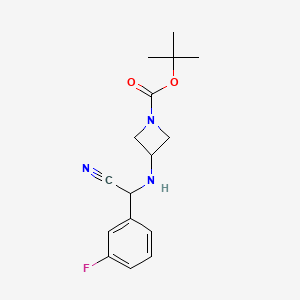
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)
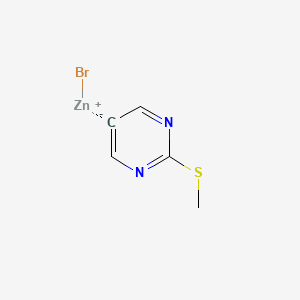
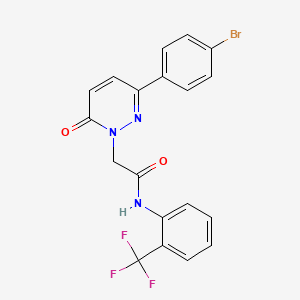
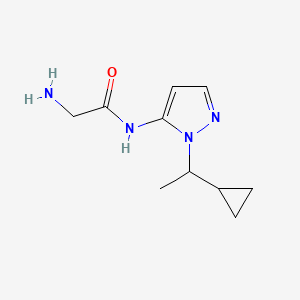

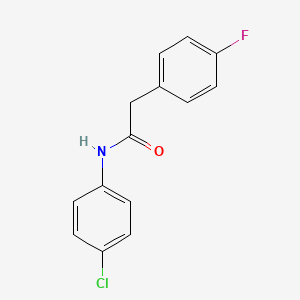
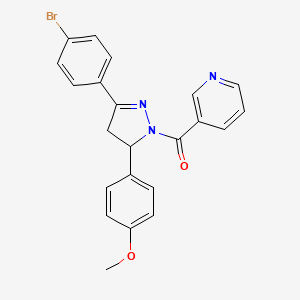
![2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14878214.png)
